3,6-Dibromo-4,5-dimethylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-4,5-dimethylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPFEXRGBZCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dibromo 4,5 Dimethylpyridazine
Strategies for Constructing the Pyridazine (B1198779) Core
The formation of the pyridazine ring is the foundational step in the synthesis of 3,6-Dibromo-4,5-dimethylpyridazine. This can be achieved through several key methodologies.
Cyclization reactions are a cornerstone in the synthesis of pyridazine derivatives. mdpi.comthieme.debeilstein-journals.orgchim.itsci-hub.se These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. For the synthesis of a dimethylpyridazine, a diketone with methyl groups adjacent to the carbonyls would be a logical starting material. For instance, the reaction of 2,3-dimethyl-1,4-dicarbonyl compounds with hydrazine would lead to the formation of the 4,5-dimethylpyridazine (B1590440) core.
A general and widely used method for synthesizing 3,6-disubstituted pyridazines involves the reaction of a γ-keto acid or a 1,4-dicarbonyl compound with hydrazine hydrate. chemicalbook.com For example, the reaction of hexane-2,5-dione with hydrazine monohydrate in ethanol, followed by oxidation, yields 3,6-dimethylpyridazine (B183211). chemicalbook.com This foundational structure can then be subjected to halogenation to introduce the bromo substituents.
Another prominent ring closure approach is the inverse electron demand Diels-Alder reaction. organic-chemistry.orgrsc.org This reaction, often utilizing tetrazines as the diene component, provides a powerful tool for constructing the pyridazine ring with a high degree of regioselectivity. organic-chemistry.orgrsc.org The reaction of a suitably substituted tetrazine with an alkene or alkyne can directly lead to the formation of a substituted pyridazine.
| Reaction Type | Starting Materials | Key Features | Reference(s) |
| Condensation | 1,4-Dicarbonyl compound, Hydrazine | Forms the core pyridazine ring. | chemicalbook.com |
| Inverse Electron Demand Diels-Alder | Tetrazine, Alkene/Alkyne | High regioselectivity in forming substituted pyridazines. | organic-chemistry.orgrsc.org |
Oxidative ring expansion presents an alternative strategy for synthesizing pyridazine frameworks. nih.govchemrxiv.orgnih.govorganic-chemistry.org These methods often start with a smaller heterocyclic or carbocyclic ring and expand it to the six-membered pyridazine ring. For example, a gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines has been developed for the synthesis of azepine derivatives, showcasing the potential of metal-catalyzed ring expansions. nih.gov While not directly reported for this compound, the principles of ring expansion could be adapted. A hypothetical pathway might involve the oxidation of a suitably substituted pyrrole (B145914) or pyrazole (B372694) derivative, leading to the formation of the pyridazine ring.
Another approach involves the oxidative amination of cyclopentenone derivatives to form pyridones, which are structurally related to pyridazinones. chemrxiv.org This highlights the potential of transforming five-membered rings into six-membered nitrogen-containing heterocycles.
Introduction of Halogen and Alkyl Substituents onto the Pyridazine Scaffold
Once the pyridazine core is formed, the next critical step is the introduction of the bromo and methyl groups at the desired positions.
Direct halogenation of the pyridazine ring is a common method for introducing bromine atoms. chemrxiv.orgnih.govdavuniversity.orggla.ac.ukacs.org However, due to the electron-deficient nature of the pyridazine ring, these reactions often require harsh conditions, such as high temperatures and the use of strong Lewis acids. davuniversity.orggla.ac.uk The regioselectivity of direct halogenation can also be a challenge, potentially leading to a mixture of products.
For instance, the direct bromination of pyridazine itself typically requires oleum (B3057394) and high temperatures to yield 3-bromopyridazine. davuniversity.orggla.ac.uk The presence of activating groups, such as methyl groups, on the ring can influence the position of halogenation. In the case of 4,5-dimethylpyridazine, direct bromination would likely lead to substitution at the 3 and 6 positions due to the directing effects of the alkyl groups.
| Halogenation Method | Reagents | Conditions | Reference(s) |
| Direct Bromination | Br2, Oleum | High Temperature | davuniversity.orggla.ac.uk |
The introduction of alkyl groups onto the pyridazine scaffold can be achieved through various regioselective alkylation strategies. acs.orgarkat-usa.orgnih.govyoutube.com One approach involves the use of organometallic reagents, such as Grignard or organolithium compounds, which can add to the pyridazine ring. The regioselectivity of these additions is often influenced by the electronic properties of the pyridazine ring and the nature of any existing substituents.
A study on the regiodivergent alkylation of pyridines demonstrated that the choice of alkyllithium clusters can direct the alkylation to either the C2 or C4 position. acs.org Similar principles could be applied to pyridazine, allowing for the controlled introduction of methyl groups. Furthermore, late-stage functionalization techniques, such as the Minisci reaction, offer a way to introduce alkyl groups onto the heterocyclic core, although this is more commonly used for late-stage derivatization rather than the primary synthesis of the core structure. nih.gov
Conversion from Related Halogenated Pyridazine Precursors
A highly practical route to this compound involves starting from a related, more readily available halogenated pyridazine. A common precursor is 3,6-dichloro-4,5-dimethylpyridazine (B1321573). prepchem.comchemicalbook.com This dichloro derivative can be synthesized from 3,6-dihydroxy-4,5-dimethylpyridazine by treatment with phosphorus oxychloride. chemicalbook.com
The conversion of the dichloro compound to the dibromo analog can be achieved through a halogen exchange reaction. However, a more direct and efficient method involves the synthesis of 4,5-dibromo-3,6-diarylpyridazines from 1,4-diarylbuta-1,3-diynes in a one-pot, two-step process involving electrophilic addition of bromine followed by nucleophilic addition of hydrazine and intramolecular cyclization. niscair.res.in While this specific example leads to aryl-substituted pyridazines, the underlying principle of constructing the halogenated pyridazine ring from a suitably functionalized acyclic precursor is a valuable strategy.
Furthermore, the synthesis of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine from 3,6-dichloro-4,5-dimethylpyridazine demonstrates the utility of this precursor in nucleophilic substitution reactions. prepchem.com This highlights the potential for converting the dichloro compound to other dihalogenated derivatives.
| Precursor | Reagents | Product | Reference(s) |
| 3,6-Dichloro-4,5-dimethylpyridazine | - | This compound (via halogen exchange) | prepchem.comchemicalbook.com |
| 1,4-Diarylbuta-1,3-diyne | Br2, Hydrazine | 4,5-Dibromo-3,6-diarylpyridazine | niscair.res.in |
Synthesis via Phosphorus Oxyhalides (e.g., from 3,6-Dihydroxy-4,5-dimethylpyridazine)
The synthesis of 3,6-dichloro-4,5-dimethylpyridazine is achieved by reacting 3,6-dihydroxy-4,5-dimethylpyridazine with phosphorus oxychloride (POCl₃), often in the presence of a base such as diisopropylethylamine. chemicalbook.com The reaction is typically heated, for instance under microwave irradiation at 160°C, to drive the conversion of the hydroxyl groups to chlorine atoms. chemicalbook.com
By analogy, the synthesis of this compound would be expected to proceed via the reaction of 3,6-dihydroxy-4,5-dimethylpyridazine with phosphorus oxybromide (POBr₃). The general reaction mechanism involves the nucleophilic attack of the pyridazine hydroxyl groups on the phosphorus atom of the oxyhalide, followed by elimination to form the dihalogenated product. The use of phosphorus oxybromide as a brominating agent for hydroxylated heterocycles is a standard procedure in organic synthesis. google.combeilstein-journals.org
Table 1: Analogous Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine chemicalbook.com
| Starting Material | Reagent | Base | Conditions | Product | Yield |
| 3,6-Dihydroxy-4,5-dimethylpyridazine | Phosphorus oxychloride | Diisopropylethylamine | 160°C, 20 min, Microwave | 3,6-Dichloro-4,5-dimethylpyridazine | 53% |
This table illustrates the synthesis of the dichloro-analogue, which serves as a model for the synthesis of the dibromo-compound.
Analogous Synthetic Routes from Halogenated Pyridine (B92270) Derivatives
The chemistry of halogenated pyridines offers a rich source of analogous synthetic routes that can be applied to pyridazine systems. Pyridine rings bearing halogen atoms are versatile intermediates for a variety of transformations, including cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). beilstein-journals.orgresearchgate.net These reactions are fundamental in building molecular complexity.
For instance, the Suzuki-Miyaura cross-coupling reaction is widely used to form carbon-carbon bonds by reacting a halopyridine with a boronic acid in the presence of a palladium catalyst. beilstein-journals.org Similarly, this compound could serve as a scaffold where the bromine atoms are sequentially or simultaneously replaced by various aryl or alkyl groups. The reactivity of the two bromine atoms may differ, allowing for selective functionalization at either the 3- or 6-position, analogous to the selective reactions observed with dihalogenated pyridines.
Nucleophilic aromatic substitution is another key transformation. Halogenated pyridines react with a range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the halide. beilstein-journals.org In the context of this compound, this would allow for the introduction of nitrogen, oxygen, or sulfur-containing functional groups. The electron-deficient nature of the pyridazine ring, further enhanced by the two nitrogen atoms, facilitates such nucleophilic attacks. thieme-connect.de
The Chichibabin reaction, which involves the amination of pyridines, is another classic transformation. arkat-usa.org While typically applied for direct C-H amination, related nucleophilic substitutions on halopyridines are common. Analogous reactions on this compound with ammonia (B1221849) or amines could potentially yield amino-substituted pyridazine derivatives. wur.nl
Table 2: Examples of Reactions on Halogenated Pyridines Analogous to Pyridazine Chemistry
| Reaction Type | Halogenated Pyridine Reactant | Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Arylboronic acid, Pd catalyst, Base | Arylpyridine | beilstein-journals.org |
| Nucleophilic Substitution | 2-Chloropyridine | N-methylethanolamine | 2-(N-methylethanolamino)pyridine | beilstein-journals.org |
| Amination | Halogenopyridines | Amines | Aminopyridines | wur.nl |
Optimization of Reaction Conditions for Yield Enhancement
Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound and its subsequent reactions, several parameters can be systematically varied.
In the context of halogenation of pyridazinones, key factors to optimize include the choice of halogenating agent, solvent, temperature, and reaction time. For instance, in the bromination of pyrimidine (B1678525) and purine (B94841) nucleosides, various brominating agents like N-bromosuccinimide (NBS) or sodium monobromoisocyanurate (SMBI) have been explored, along with different solvent systems and additives, to achieve high yields and selectivity. mdpi.com
For cross-coupling reactions involving the dibromo-pyridazine, optimization would focus on the catalyst system (palladium source and ligand), the base, the solvent, and the temperature. Screening different phosphine (B1218219) ligands, for example, can have a profound impact on the efficiency of Suzuki-Miyaura couplings. researchgate.net The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) are also crucial variables that need to be fine-tuned. researchgate.netrsc.org
A study on the palladium-catalyzed C-H functionalization of pyridazinones highlights a systematic approach to optimization. rsc.org The reaction was optimized by screening different palladium catalysts (e.g., Pd(OAc)₂, Pd(TFA)₂, Pd₂ (dba)₃), the amount of oxidant (e.g., AgOAc), and the equivalents of the coupling partner. rsc.org This systematic screening led to a significant improvement in the product yield.
Table 3: Parameters for Optimization in Synthesis
| Parameter | Variables to Consider | Desired Outcome |
| Reagents | Type and stoichiometry of halogenating agent or coupling partner. | High conversion, minimal side products. |
| Catalyst System | For cross-coupling: Metal source (e.g., Pd, Ni), ligand type. | High catalytic activity, stability, and selectivity. |
| Solvent | Polarity, aprotic vs. protic. | Good solubility of reactants, optimal reaction rate. |
| Base | Type (inorganic vs. organic) and strength. | Effective promotion of the reaction without side reactions. |
| Temperature | From room temperature to reflux. | Sufficient energy for reaction, minimizing decomposition. |
| Reaction Time | Monitored by techniques like TLC or GC. | Complete reaction without product degradation. |
By carefully adjusting these parameters, the synthesis of this compound and its derivatives can be made more efficient and scalable.
Chemical Reactivity and Derivatization Strategies of 3,6 Dibromo 4,5 Dimethylpyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing effect of the two nitrogen atoms in the pyridazine (B1198779) ring, combined with the presence of two good leaving groups (bromine atoms), renders 3,6-dibromo-4,5-dimethylpyridazine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the systematic replacement of the bromine atoms with a variety of nucleophiles, providing a direct route to diverse substituted pyridazines.
The bromine atoms at the 3- and 6-positions of the 4,5-dimethylpyridazine (B1590440) ring can be displaced by a range of nucleophiles. gatech.edu These reactions typically proceed under mild conditions and offer a straightforward method for introducing new functional groups. Common nucleophiles employed in these transformations include alkoxides, thiolates, and amines. gatech.eduwur.nl
For instance, in related dihalopyridazine systems, nucleophilic substitution with methoxide (B1231860) or thiomethoxide ions leads to the formation of the corresponding methoxy (B1213986) or methylthio derivatives. gatech.edu Similarly, reactions with various primary and secondary amines can be used to introduce amino functionalities at the 3- and/or 6-positions. The reaction conditions, such as solvent and temperature, can often be tuned to control the extent of substitution, allowing for either mono- or di-substitution of the dibromo-pyridazine core.
Table 1: Examples of Nucleophilic Substitution Reactions on Dihalopyridazine Systems
| Nucleophile | Product Type | Reference |
|---|---|---|
| Methoxide (CH₃O⁻) | Methoxy-pyridazine | gatech.edu |
| Thiomethoxide (CH₃S⁻) | Methylthio-pyridazine | gatech.edu |
| Amines (R-NH₂) | Amino-pyridazine | mdpi.com |
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings like pyridazine is the SNAr mechanism, which proceeds via an addition-elimination pathway. nih.gov In this two-step process, the nucleophile first attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridazine ring is restored.
In certain cases, particularly with strong nucleophiles like potassium amide in liquid ammonia (B1221849), alternative mechanistic pathways have been observed in related azaaromatic systems. mdpi.com One such mechanism is the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. mdpi.com This pathway involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then cyclizes to yield the final product. While not explicitly documented for this compound, the possibility of such mechanisms under specific reaction conditions should be considered based on studies of analogous halopyridazines. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron reagent and an organic halide, is a particularly effective method for the arylation and vinylation of the this compound core. nih.govrsc.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. thieme-connect.de
A key advantage of using this compound in Suzuki-Miyaura coupling is the potential for regioselective functionalization. rsc.org By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, it is possible to selectively substitute one of the two bromine atoms. rsc.orgrsc.org
In many dihaloheteroaromatic systems, the site of the initial cross-coupling is influenced by both electronic and steric factors. For symmetrical 3,6-dihalopyridazines, mono-Suzuki-Miyaura coupling reactions can be achieved with high efficiency. rsc.org The reactivity of the remaining halogen in the mono-substituted product can then be exploited in a subsequent coupling step to introduce a different substituent, leading to the formation of unsymmetrical products. The choice of phosphine (B1218219) ligand has been shown to be a critical factor in determining the site-selectivity of Suzuki-Miyaura reactions on some dihalopyridazines. rsc.org
The Suzuki-Miyaura coupling of this compound can be strategically employed to synthesize both symmetrically and unsymmetrically substituted pyridazines. Symmetrical derivatives are readily prepared by using a slight excess of the organoboron reagent to ensure the substitution of both bromine atoms.
The synthesis of unsymmetrical pyridazines requires a more controlled, sequential approach. researchgate.net This typically involves a regioselective mono-coupling reaction under carefully optimized conditions to afford a 3-bromo-6-aryl-4,5-dimethylpyridazine intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different organoboron reagent to introduce a distinct substituent at the remaining bromine-bearing position. This sequential one-pot or stepwise methodology provides a versatile platform for the creation of a diverse library of unsymmetrically substituted pyridazine derivatives. researchgate.net
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
Atropselective Synthesis in Analogous Systems
Atropisomers are stereoisomers resulting from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon, known as axial chirality, is of significant interest in medicinal chemistry and materials science. While specific studies on the atroposelective synthesis of this compound derivatives are not extensively documented, the principles can be understood by examining analogous systems, particularly in the context of cross-coupling reactions.
The synthesis of axially chiral biaryls is a prominent area where atropisomerism is a key consideration. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming C-C bonds, has been employed to create atropisomeric products. A notable example involves the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids. The steric hindrance imposed by the ortho-substituents on the boronic acid and the methyl groups on the pyridine (B92270) ring restricts rotation around the newly formed aryl-aryl bond, leading to stable atropisomers. beilstein-journals.org Treatment of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid resulted in a mixture of three atropisomeric stereoisomers of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines, which were separable by chromatography. beilstein-journals.org
Similarly, rhodium-catalyzed [2+2+2] cycloadditions have been used to synthesize axially chiral 3-(2-halophenyl)pyridines with excellent enantioselectivity. The choice of ortho-substituents on the phenyl group of the diyne starting material was found to be crucial in determining both the regioselectivity and enantioselectivity of the resulting pyridine products. acs.org Furthermore, atroposelective synthesis has been achieved for various heterocyclic systems, such as imidazo[1,2-a]pyridines, through asymmetric multicomponent reactions utilizing chiral phosphoric acid catalysts. nih.gov
These examples from analogous systems demonstrate that the this compound core, with its potential for substitution at the 3- and 6-positions, is a prime candidate for the generation of atropisomers. The introduction of bulky aryl or heteroaryl groups via cross-coupling reactions could induce significant rotational barriers, making it a promising scaffold for the development of novel axially chiral molecules.
Other Transition Metal-Catalyzed Coupling Methodologies
The bromine atoms at the 3- and 6-positions of the pyridazine ring are excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. pharmacyjournal.org These reactions are fundamental for the derivatization of the this compound core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organohalide is one of the most versatile methods for creating C(sp²)–C(sp²) bonds. mdpi.com For dihaloheteroaromatics like 3,6-dihalopyridazines, the reaction can be controlled to achieve either mono- or di-substitution. acs.org In a closely related system, the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids has been optimized to produce both symmetrically and unsymmetrically substituted diarylpyridines in high yields. beilstein-journals.org The choice of palladium source, ligand, base, and solvent system is critical to maximize the yield of the desired diarylated product while minimizing side products from mono-arylation or debromination. beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalo-aromatics
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|---|
| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 3,5-Diphenyl-2,4,6-trimethylpyridine | High | beilstein-journals.org |
| 2,5-Dibromo-3-methylthiophene | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Bromo-5-(3,4,5-trimethoxyphenyl)-3-methylthiophene | 90% | acs.org |
This table presents data from analogous systems to illustrate typical reaction conditions.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes. While specific examples using this compound are sparse, the general applicability to dihaloheterocycles is well-established. walisongo.ac.idlibretexts.org The reaction conditions are generally mild, and newer protocols have even eliminated the need for the copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govbeilstein-journals.org It is a premier method for synthesizing arylamines. The reaction is tolerant of a wide range of functional groups on both the amine and the aryl halide. For dihaloarenes, a double amination can be achieved to produce diamino compounds. nih.gov Microwave-assisted Buchwald-Hartwig aminations have been shown to significantly reduce reaction times and improve yields for the synthesis of various diaminobenzene derivatives. nih.gov The choice of a bulky electron-rich phosphine ligand, such as XPhos or tBuXPhos, is often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides. purdue.eduuwindsor.ca
Table 2: Overview of Other Coupling Reactions on Dihalo-Aromatics
| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst System | Product Type | Ref |
|---|---|---|---|---|---|
| Sonogashira | 2-Bromo-4-iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Arylalkyne | libretexts.org |
| Buchwald-Hartwig | 1,4-Dibromobenzene | Carbazole | Pd₂(dba)₃/XPhos | Diarylamine | nih.gov |
This table presents data from analogous systems to illustrate the scope of these methodologies.
Functional Group Interconversions on the Pyridazine Ring System
Functional group interconversion (FGI) is a crucial strategy in organic synthesis, defined as the conversion of one functional group into another through processes like substitution, oxidation, or reduction, without altering the carbon skeleton. ias.ac.inic.ac.uk For this compound, the bromine atoms are ideal starting points for FGI, primarily through nucleophilic aromatic substitution (SNAr) reactions.
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature makes the carbon atoms of the ring susceptible to nucleophilic attack, facilitating the displacement of good leaving groups like bromide. thieme-connect.de Unlike pyridine, all carbon atoms in the pyridazine nucleus are considered "activated" for nucleophilic attack. thieme-connect.de
A significant example of FGI on a closely related scaffold is the synthesis of 3,6-dibromopyridazine-4,5-diamine. This compound was unexpectedly formed from 4,7-dibromo researchgate.netrsc.orgthiadiazolo[3,4-d]pyridazine upon treatment with sodium methoxide in THF. mdpi.comresearchgate.net This reaction involves a reductive cleavage of the fused thiadiazole ring, resulting in the formation of two amino groups on the pyridazine core while retaining the bromine atoms. mdpi.com
Table 3: Synthesis of 3,6-Dibromopyridazine-4,5-diamine mdpi.com
| Entry | Reagent | Solvent | Conditions | Yield of Diamine (2) |
|---|---|---|---|---|
| 1 | NaBH₄ | EtOH | Reflux, 3 h | 0% |
| 2 | NaBH₄/NiCl₂·6H₂O | EtOH | RT, 3 h | 0% |
| 3 | MeONa | MeOH | Reflux, 3 h | Traces |
This table is adapted from data on the synthesis of 3,6-dibromopyridazine-4,5-diamine.
Furthermore, nucleophilic substitution reactions can be used to replace the bromine atoms with a variety of other functional groups. For instance, in other halopyridine systems, bromine atoms are readily displaced by nucleophiles such as amines (e.g., pyrrolidine, morpholine) and alkoxides, demonstrating the feasibility of introducing diverse functionalities onto the pyridazine ring. researchgate.netsmolecule.com
Reactions Involving the Diazine Ring Itself
Beyond the reactions of its substituents, the pyridazine ring itself can participate in various chemical transformations, most notably cycloaddition reactions. As an electron-deficient diene system, pyridazine is particularly well-suited for inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.com
In an IEDDA reaction, an electron-poor diene (the pyridazine ring) reacts with an electron-rich dienophile. This transformation has been used to construct complex fused heterocyclic systems. For example, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular IEDDA reactions to afford fused benzonitriles. mdpi.com The reaction proceeds through a [4+2] cycloaddition, followed by the extrusion of molecular nitrogen (a retro-Diels-Alder reaction of the bicyclic intermediate) to yield the aromatic product.
Another important class of reactions involving the diazine ring are [3+2] cycloadditions. Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can react as 1,3-dipoles with various dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives. arkat-usa.org
The Chichibabin reaction, traditionally used for synthesizing indolizines, has also been applied to the pyridazine series. This involves the N-alkylation of a pyridazine with an α-halogenated carbonyl compound, followed by base-induced intramolecular cyclization to yield a pyrrolo[1,2-b]pyridazine. arkat-usa.org For example, 3,6-dimethylpyridazine (B183211) can be quaternized with ethyl bromopyruvate and subsequently cyclized with sodium bicarbonate to form the corresponding pyrrolo[1,2-b]pyridazine derivative. arkat-usa.org
These reactions, which directly engage the π-system of the diazine ring, provide powerful routes for the synthesis of novel, complex heterocyclic scaffolds that would be difficult to access through other synthetic means.
Applications of 3,6 Dibromo 4,5 Dimethylpyridazine As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the carbon-bromine bonds in 3,6-Dibromo-4,5-dimethylpyridazine makes it an excellent precursor for the synthesis of more complex heterocyclic systems through various cross-coupling reactions. The pyridazine (B1198779) core itself is a significant heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding and influence the physicochemical properties of a molecule. nih.gov
A key application is in the Suzuki coupling reaction. For instance, this compound has been reacted with (9-phenylcarbazol-3-yl)boronic acid to synthesize carbazole-based host materials for use in phosphorescent organic light-emitting diodes (OLEDs). mdpi.com This reaction demonstrates the utility of the dibromo-pyridazine in creating larger, conjugated systems by forming new carbon-carbon bonds at the 3 and 6 positions.
Additionally, the related compound, 3,6-dimethylpyridazine (B183211), can be quaternized and cyclized in a Chichibabin-type reaction to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. arkat-usa.org The presence of bromo substituents on this compound offers a handle for sequential, selective functionalization to access a wide range of substituted pyrrolopyridazines and other fused heterocyclic systems that are otherwise difficult to synthesize. arkat-usa.org
Table 1: Synthesis of Heterocyclic Compounds from Pyridazine Precursors
| Precursor | Reagents | Product Type | Application | Reference(s) |
|---|---|---|---|---|
| This compound | (9-phenylcarbazol-3-yl)boronic acid, Pd catalyst | Carbazole-pyridazine derivative | Host material for OLEDs | mdpi.com |
| 3,6-dimethylpyridazine | Ethyl bromopyruvate, followed by NaHCO₃ | Pyrrolo[1,2-b]pyridazine ester | Heterocyclic synthesis | arkat-usa.org |
| Pyridazine | Diphenyl-cyclopropenone | 5,6-diphenyl-7-hydroxy-pyrrolo[1,2-b]pyridazine | Fused heterocyclic systems | arkat-usa.org |
Development of Ligands for Catalytic Systems
The pyridazine framework is a valuable component in the design of ligands for transition metal catalysts. researchgate.net The nitrogen atoms of the pyridazine ring can coordinate to metal centers, and the substituents at the 3, 4, 5, and 6 positions can be modified to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.netacs.org This modulation is critical for controlling the activity, selectivity, and stability of catalysts in various chemical transformations. acs.orgnih.govsyr.edu
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and unique reactivity to the metal complex. Halogenated pyridines and pyridazines are common starting materials for these scaffolds. nih.govfrontiersin.orgresearchgate.netmdpi.comrsc.org For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a classic precursor that reacts with P-stereogenic synthons to form PNP-type pincer ligands. nih.gov
Analogously, this compound can be envisioned as a central scaffold for pincer ligands. However, research on the closely related 2,6-dibromo-3,5-dimethylpyridine (B170518) highlights some of the synthetic challenges. The synthesis of (CNC) pincer ligands, where C represents a carbene, from 2,6-dibromopyridine (B144722) is a well-established method. iucr.org This involves quaternizing the pyridine (B92270) with an imidazole (B134444) derivative, followed by deprotonation and metalation.
The methyl groups on the this compound ring are not merely passive substituents; they act as crucial steric blocking groups. In ligand design, such groups are strategically incorporated to control the coordination environment of the metal center, prevent undesirable side reactions, and enhance the stability of the resulting complex. researchgate.netiucr.orgnih.gov
A significant challenge in the chemistry of some pincer complexes is unwanted C–H activation at the ligand backbone. iucr.org To counter this, ligands with "blocking groups" at susceptible positions are designed. The use of 2,6-dibromo-3,5-dimethylpyridine as a pincer ligand precursor was specifically motivated by the desire to block the 3- and 5-positions of the pyridine ring. iucr.org The methyl groups in this compound serve the same purpose, shielding the pyridazine core and directing the reactivity to the desired C-Br bonds. This steric hindrance can enforce a specific geometry on the metal complex, which can be advantageous for catalytic selectivity. nih.govrsc.org For example, the introduction of bulky aza-triptycene units onto a pyridazine ligand framework leads to reduced bimolecular interactions and improved photoluminescent quantum yields in the resulting platinum complexes. rsc.org
Table 2: Examples of Pincer Ligand Synthesis from Halopyridine Analogues
| Precursor | Ligand Type | Key Feature | Purpose | Reference(s) |
|---|---|---|---|---|
| 2,6-bis(bromomethyl)pyridine | PNP Pincer | P-stereogenic centers | Asymmetric catalysis | nih.gov |
| 2,6-dibromo-3,5-dimethylpyridine | (CNC) Pincer | Methyl blocking groups | Prevent C-H activation | iucr.org |
| 1,3-benzenedimethanol | PCP' Pincer | Unsymmetrical phosphine (B1218219)/phosphinite donors | Fine-tuning of electronic/steric properties | researchgate.net |
| 2,6-dibromometylpyridine | ONO Pincer | Imidazole-based donors | Model complexes for enzyme active sites | mdpi.com |
Intermediate for the Construction of Complex Molecular Architectures
The defined geometry and reactive handles of this compound make it an ideal intermediate for assembling complex, three-dimensional molecular architectures and supramolecular structures. uu.nlhbni.ac.in The substitution of the two bromine atoms can be performed sequentially or simultaneously, allowing for the controlled construction of macrocycles and other intricate topologies.
Research using the analogous 2,6-dibromo-3,5-dimethylpyridine has demonstrated its utility in the templated synthesis of macrocycles. uu.nl By reacting the dibromopyridine with a diol under basic conditions, a macrocyclic ether can be formed. This strategy can be extended to create complex structures like molecular gyroscopes, where one part of the molecule can rotate within a larger framework. uu.nl The pyridazine nitrogen atoms can also serve as coordination sites for metals, further expanding the possibilities for creating complex, multi-component assemblies. hbni.ac.in
Design and Synthesis of Functional Materials
A significant application of this compound is in the synthesis of functional organic materials, particularly for optoelectronic applications. mdpi.comrsc.org The pyridazine ring, when incorporated into larger conjugated systems, can influence the material's electronic properties, such as the HOMO/LUMO energy levels and triplet energy. mdpi.comresearchgate.net
As mentioned previously, Suzuki coupling of this compound with carbazole-containing boronic acids yields host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com These materials are designed to have high triplet energies, which is a crucial requirement for efficiently hosting blue and red phosphorescent emitters. mdpi.com
Furthermore, pyridazine-based ligands have been used to create highly efficient emissive materials. A series of symmetric tetradentate platinum(II) complexes incorporating rigid, sterically hindered aza-triptycene pyridazine ligands have been synthesized. rsc.org These complexes exhibit bright orange emission with narrow bandwidths and excellent thermal stability, making them promising candidates for solution-processed OLEDs. The steric hindrance provided by the ligand design minimizes quenching effects and leads to high photoluminescence quantum yields. rsc.org
Table 3: Functional Materials Derived from Pyridazine Building Blocks
| Building Block | Material Class | Key Property | Application | Reference(s) |
|---|---|---|---|---|
| This compound | Carbazole-based host material | High triplet energy | Host for PhOLEDs | mdpi.com |
| Aza-triptycene pyridazine | Tetradentate Platinum(II) complex | Narrow orange emission, high PLQY | Emitter for OLEDs | rsc.org |
| Pyridazine hydrazone | Tridentate ligand | Coordination to transition metals | Metal complexes | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 3,6 Dibromo 4,5 Dimethylpyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. However, a detailed search for NMR data for 3,6-Dibromo-4,5-dimethylpyridazine yielded no specific results.
Proton NMR (¹H NMR) for Proton Environment Elucidation
No published ¹H NMR spectra or assigned chemical shifts for this compound could be found. This information would be essential for confirming the environment of the hydrogen atoms on the methyl groups.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Similarly, there is no available data from Carbon-13 NMR (¹³C NMR) studies. Such data would be critical for characterizing the carbon framework of the molecule, including the pyridazine (B1198779) ring and the methyl substituents.
Investigations with Chiral Solvating Agents for Stereochemical Analysis
While the use of chiral solvating agents is a well-established method for the stereochemical analysis of chiral compounds via NMR, no studies applying this technique to this compound have been documented in the searched scientific literature. As the molecule itself is achiral, such studies would not be applicable unless it were used as a ligand in a chiral complex or derivatized to create stereocenters.
Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Studies
Basic mass information, such as the molecular weight, is available from supplier databases. bldpharm.com However, detailed mass spectrometry studies, including molecular ion validation and fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), have not been published for this compound. This data is vital for confirming the molecular formula and understanding the molecule's stability and fragmentation pathways under ionization conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. A thorough search found no crystallographic data for this compound.
Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles
Consequently, without X-ray diffraction studies, the precise bond lengths, bond angles, and torsion angles that define the exact geometry of this compound remain undetermined. While data exists for related structures like 2,6-Dibromo-3,5-dimethylpyridine (B170518), this information cannot be extrapolated to the target compound with scientific accuracy. iucr.org
Analysis of Crystal Packing and Supramolecular Interactions
| Interaction Type | Description | Typical Distance (Å) | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding (C-H···Br) | Weak electrostatic attraction between a hydrogen atom on a carbon and a bromine atom. mdpi.com | 2.61 - 3.04 mdpi.com | Directional; contributes to the formation of chains and sheets. researchgate.net |
| Halogen Bonding (Br···Br) | A non-covalent interaction involving the electrophilic region (σ-hole) on one bromine atom and a nucleophilic region on another. researchgate.net | ~3.64 (Type II) mdpi.com | Highly directional; forms linear chains and stabilizes packing. mdpi.com |
| π-Stacking | Attractive, non-covalent interaction between aromatic rings. nih.govnih.gov | 3.6 - 3.8 mdpi.comiucr.org | Contributes to the formation of columnar or layered structures. iucr.org |
Hydrogen bonds are a pivotal force in the molecular recognition and crystal engineering of pyridazine derivatives. nih.gov While this compound lacks classical N-H or O-H donors, weaker C-H···Br hydrogen bonds are expected to play a significant role in its crystal packing. The methyl C-H groups and the pyridazine ring C-H (if present in derivatives) can act as hydrogen bond donors, with the electronegative bromine atoms serving as acceptors. mdpi.com
In related structures, such as those containing a {M(tpy)Br₃} motif, C–H···Br interactions are common, with distances ranging from approximately 2.71 to 3.04 Å. mdpi.com Similarly, Hirshfeld surface analysis of a substituted brominated indole (B1671886) derivative revealed that Br···H contacts account for a significant portion (13.2%) of the intermolecular interactions. mdpi.com In other bromo-substituted heterocyclic systems, C-H···Br interactions, along with other weak forces, contribute to the formation of extensive supramolecular networks like ribbons and layers. researchgate.net The presence of nitrogen atoms in the pyridazine ring can also lead to N···H interactions, as seen in the crystal structure of a related triazolo[4',3':2,3]pyridazino[4,5-b]indole, where N···H contacts comprised 12.8% of the total interactions. mdpi.com
Halogen bonding is a highly directional, non-covalent interaction that has gained recognition as a powerful tool in crystal engineering. researchgate.netmdpi.com This interaction involves an electrophilic region, known as a σ-hole, on a covalently bonded halogen atom and a nucleophilic region on an adjacent atom. researchgate.net In the case of this compound, Br···Br interactions are anticipated to be a key feature of its crystal structure.
These interactions are generally classified into two types. Type I interactions involve symmetrical contacts (C–Br···Br angles are equal), while Type II interactions are asymmetrical and more aligned with the C–Br bond axis, which is characteristic of true halogen bonding. mdpi.com Studies on 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones have shown that Br···Br interactions can form one-dimensional supramolecular chains. mdpi.com For example, a Br(1)···Br(2) distance of 3.638 Å was observed, which is shorter than the sum of the van der Waals radii (3.70 Å), indicating a significant attractive interaction. mdpi.com In other halogenated compounds, Br···Br interactions have been noted to be similar in strength and geometry to those found in materials with applications in nonlinear optics. researchgate.net However, not all halogenated compounds exhibit these interactions; for instance, 2,6-diiodo-3,5-dimethylpyridine (B13979889) does not show significant halogen bonding, demonstrating that packing is a result of multiple competing forces. iucr.org
The pyridazine ring, being an aromatic system, is capable of engaging in π-π stacking interactions. nih.gov These interactions are fundamental in stabilizing the crystal structures of many aromatic and heteroaromatic compounds, often leading to the formation of columnar or lamellar arrangements. hhu.deresearchgate.net The electron-deficient nature of the pyridazine ring can influence the geometry and strength of these interactions. nih.govhhu.de
In the crystal structures of related dihalo-dimethylpyridines, such as 2,6-dibromo-3,5-dimethylpyridine, face-to-face π-stacking is the only significant supramolecular interaction observed, with molecules arranging in columns. iucr.orgresearchgate.net The centroid-to-centroid distance between stacked rings in such systems is typically around 3.8 Å. mdpi.com The orientation of the stacked rings can vary, leading to different packing motifs. For example, in 2,6-dibromo-3,5-dimethylpyridine, alternating molecules are oriented at approximately 90° to each other, resulting in X-shaped columns, while the diiodo analogue packs in a parallel fashion creating a zigzag array. iucr.org In more complex pyridazine derivatives, π-stacking can occur between the pyridazine core and other aromatic rings within the structure, with stacking distances around 3.57 Å. hhu.de
Conformational Analysis of the Pyridazine Ring System (e.g., planarity, deformation)
In a study of 2,6-dibromo-3,5-dimethylpyridine, the molecule was found to be essentially planar, with torsion angles indicating no significant steric interactions between the bromine atoms and the methyl groups. iucr.org In contrast, the analogous 2,6-diiodo-3,5-dimethylpyridine exhibits a slight saddle-shaped deformation of the pyridine (B92270) ring due to the greater steric repulsion between the larger iodine atoms and the ortho-methyl groups. iucr.orgresearchgate.net This deformation is evidenced by the deviation of ring atoms from the mean plane. iucr.org For pyridazine derivatives linked to other ring systems, such as triazoles, the linkage is often characterized by a strong preference for an anti-conformation to minimize steric hindrance. hhu.deresearchgate.net Computational studies using Density Functional Theory (DFT) are often employed to investigate the rotational energy barriers and conformational preferences of such pyridazine systems. hhu.deresearchgate.net
| Compound | Ring Conformation | Key Torsion Angles (°) | Reason for Conformation | Reference |
|---|---|---|---|---|
| 2,6-Dibromo-3,5-dimethylpyridine | Planar | Br1—C1—C2—C6: 0.6(6) | Minimal steric hindrance between Br and methyl groups. | iucr.org |
| 2,6-Diiodo-3,5-dimethylpyridine | Slightly saddle-shaped | N1—C1—C2—C3 is smaller than outer ring torsion angles. | Steric repulsion between larger I atoms and methyl groups. | iucr.orgresearchgate.net |
Solvent Diffusion Methods for Crystal Growth Optimization
Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical step in the structural elucidation of compounds like this compound. Solvent diffusion is a widely used and effective technique for growing such crystals, particularly when only small amounts of the material are available. hw.ac.uktamu.edu
The method relies on the principle of slowly changing the solvent composition to decrease the solubility of the compound, thereby inducing crystallization. hw.ac.ukunifr.ch The most common approach is the solvent layering or liquid-liquid diffusion technique. tamu.eduunifr.ch This involves dissolving the compound in a "good" solvent in which it is highly soluble and then carefully layering a "poor" solvent (a miscible anti-solvent) on top, in which the compound is insoluble. hw.ac.uktamu.edu Diffusion occurs slowly at the interface of the two solvents, gradually creating a zone of supersaturation where crystals can nucleate and grow. msu.edu
Theoretical and Computational Investigations of 3,6 Dibromo 4,5 Dimethylpyridazine
Electronic Structure and Reactivity Predictions
No data is available regarding the electronic structure or computational reactivity predictions for 3,6-Dibromo-4,5-dimethylpyridazine.
Mechanistic Studies of Chemical Transformations
There are no published mechanistic studies on the chemical transformations of this compound.
Transition State Analysis in Cross-Coupling Reactions
Specific transition state analyses for cross-coupling reactions involving this compound have not been reported in the scientific literature.
Conformation and Stereochemistry Modeling
Computational modeling of the conformation and stereochemistry of this compound is not available in existing research.
Intermolecular Interaction Analysis in the Solid State
There is no available crystallographic data or computational analysis of the intermolecular interactions for this compound in the solid state.
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Routes for Pyridazine (B1198779) Derivatives
While classical methods for pyridazine synthesis exist, the future necessitates the development of more efficient, sustainable, and versatile synthetic strategies. Current research focuses on minimizing waste, avoiding harsh reagents, and improving atom economy. One promising approach involves the use of palladium-catalyzed cross-coupling reactions, which are advantageous due to the wide availability of coupling partners and the versatility of the method. mdpi.com The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without requiring complex or costly ligands. mdpi.com
Future research could explore one-pot syntheses or domino reactions to construct the pyridazine core with desired substitutions in a single, efficient sequence. For instance, methods starting from 1,3-diketones and employing a Diaza-Wittig reaction as a key step have shown promise for creating varied pyridazine derivatives. kuleuven.be Another innovative route involves reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine (B178648) hydrate, which could be adapted for dimethyl-substituted precursors. liberty.edu The development of organocatalytic methods, such as those using L-proline, also presents a greener alternative to traditional metal-catalyzed reactions. kuleuven.be
| Synthetic Strategy | Key Features & Potential Advantages | Relevant Research Findings |
| Palladium-Catalyzed Cross-Coupling | High versatility, wide availability of reagents, good functional group tolerance. | The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to a halogen–carbon bond. mdpi.com |
| Diaza-Wittig Reaction | Tandem process potential, good yields under mild conditions. kuleuven.be | Enables the synthesis of pyridazines bearing various ester and ketone functionalities. kuleuven.be |
| Fulvene-Hydrazine Condensation | High yield synthesis of 5,6-fused ring pyridazines at room temperature. liberty.edu | Successfully used to create a small library of aryl-substituted pyridazines. liberty.edu |
| Organocatalysis (e.g., L-proline) | Avoids transition metals, promotes sustainability. | Effective for the initial synthesis of β-hydroxy ketones, precursors to pyridazine rings. kuleuven.be |
Exploration of Underutilized Reactivity Pathways of Halogenated Pyridazines
The two bromine atoms on the 3,6-Dibromo-4,5-dimethylpyridazine scaffold are prime sites for chemical modification. While standard nucleophilic aromatic substitution (SNAr) is a known pathway, its full potential, especially for sequential and regioselective substitutions, remains to be explored. The electron-deficient pyridazine ring makes the bromo-substituents susceptible to displacement. researchgate.net
Future investigations should focus on less conventional reactivity pathways. Halogen-metal exchange reactions, for example, using highly active reagents like "Turbo Grignard" (iPrMgCl·LiCl), can convert the C-Br bonds into potent organometallic nucleophiles, opening avenues for subsequent reactions with a wide range of electrophiles. uni-muenchen.de This allows for the introduction of carbon-based substituents that are difficult to install via standard cross-coupling.
Furthermore, mechanisms such as the SRN1 (radical nucleophilic substitution) could be explored for reactions with specific nucleophiles under photostimulated or radical-initiated conditions. acs.org Other pathways like cinesubstitution, where the incoming nucleophile attacks a carbon adjacent to the one bearing the leaving group, could lead to novel substitution patterns, although this is more common in systems that can form hetaryne intermediates. wur.nl A deeper understanding and control over these diverse reaction mechanisms will be key to unlocking the full synthetic potential of halogenated pyridazines.
| Reactivity Pathway | Description | Potential for this compound |
| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen, typically ortho or para to a nitro group. | Could be explored by introducing activating groups onto the pyridazine ring. researchgate.net |
| Halogen-Metal Exchange | Conversion of a C-X bond (X=Br, I) to a C-M bond (M=Li, Mg). | Enables the formation of pyridazinyl-Grignard or -lithium reagents for subsequent functionalization. uni-muenchen.de |
| SRN1 Mechanism | A radical-chain mechanism for nucleophilic substitution on aromatic systems. | May allow for reactions with carbanions and other nucleophiles not typically effective in SNAr. acs.org |
| Directed Metalation | Deprotonation of a C-H bond directed by a nearby functional group. | While the methyl groups are potential sites, their acidity would need to be enhanced for this to be efficient. uni-muenchen.de |
Advanced Derivatization for Tailored Physicochemical Properties
The ability to selectively functionalize the this compound core is crucial for tailoring its properties for specific applications. Advanced derivatization aims to precisely control characteristics such as solubility, electronic energy levels, photophysical behavior, and biological activity.
Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, allowing the introduction of a wide variety of aryl and heteroaryl groups at the bromine positions. beilstein-journals.org By strategically choosing the boronic acid coupling partner, one can systematically tune the electronic properties. For example, coupling with electron-donating groups would raise the energy of the frontier molecular orbitals, while coupling with electron-withdrawing groups would lower them. This modulation is critical for applications in organic electronics. mdpi.comscispace.com Similarly, nucleophilic substitution reactions can be used to introduce nitrogen, oxygen, or sulfur-based functional groups, which can alter polarity, introduce hydrogen-bonding capabilities, and serve as coordination sites for metal ions. mdpi.com The modification of peptides at their C-terminal end with heterocyclic moieties is known to enhance stability and bioavailability, suggesting a potential application for pyridazine derivatives in peptidomimetics. researchgate.net
| Derivatization Strategy | Target Property | Example Functional Groups | Research Insight |
| Suzuki-Miyaura Coupling | Electronic Properties (HOMO/LUMO levels), π-Conjugation | Phenyl, thienyl, furanyl groups with donor/acceptor substituents. | Functionalization with different (hetero)aromatic moieties can tailor compounds for nonlinear optics (NLO). mdpi.com |
| Buchwald-Hartwig Amination | Solubility, Biological Activity, H-bonding | Primary/secondary amines, anilines, N-heterocycles. | Chlorinated pyridazines can be readily derivatized via amine substitutions to build compound libraries. mdpi.com |
| Nucleophilic Substitution (O/S) | Polarity, Metal Chelation | Alkoxides, phenoxides, thiolates. | The electron-deficient pyridazine system facilitates nucleophilic attack at halogenated positions. researchgate.net |
Integration into Supramolecular Assemblies and Advanced Functional Materials
The inherent properties of the pyridazine ring—being a π-deficient, basic heterocycle—make it an excellent building block for supramolecular chemistry and advanced functional materials. researchgate.net The nitrogen atoms can act as hydrogen bond acceptors or as ligands for metal coordination, enabling the self-assembly of complex architectures. researchgate.nethbni.ac.in
Future research could focus on incorporating this compound derivatives into metal-organic frameworks (MOFs) or coordination polymers. After derivatization of the bromo-positions with appropriate linker groups (e.g., carboxylic acids, pyridyls), the resulting molecules could assemble with metal ions to form porous materials with potential applications in gas storage or catalysis. The π-deficient nature of the pyridazine core, when combined with electron-rich units through π-conjugated linkers, creates donor-acceptor systems with interesting photophysical properties. mdpi.com Such materials are candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. iitdh.ac.in Furthermore, the planarity and potential for π-π stacking interactions make these derivatives suitable for creating ordered structures in organic thin-film transistors. researchgate.net The self-assembly of molecules into well-defined supramolecular arrays through non-covalent interactions is a key area of modern chemistry. researchgate.netscience.gov
| Application Area | Key Role of Pyridazine Derivative | Required Derivatization | Supporting Evidence |
| Organic Electronics (OLEDs, OPVs) | Electron-deficient (acceptor) unit or π-bridge in conjugated systems. | Aryl or heteroaryl groups via cross-coupling to extend π-conjugation. | Pyridazine derivatives have been studied for optoelectronic and nonlinear optical (NLO) properties. mdpi.com |
| Supramolecular Chemistry | Ligand for metal coordination, hydrogen bond acceptor. | Functional groups capable of coordination (e.g., N-heterocycles) or H-bonding (e.g., amides). | Pyridine (B92270) and pyrazine (B50134) moieties are used extensively as building blocks for metallo-cages and catenanes. hbni.ac.in |
| Sensing Materials | Fluorophore or chromophore whose properties change upon analyte binding. | Groups that interact specifically with a target analyte. | The development of π-conjugated compounds is at the forefront of research for sensing applications. iitdh.ac.in |
| Metal-Organic Frameworks (MOFs) | Organic linker (strut) connecting metal nodes. | Carboxylate, phosphonate, or other coordinating groups. | The combination of organic ligands and metal ions allows for the construction of porous, crystalline materials. |
Q & A
Q. What are the common synthetic routes for preparing 3,6-Dibromo-4,5-dimethylpyridazine, and how are reaction conditions optimized?
The synthesis typically involves bromination of 4,5-dimethylpyridazine using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, selective bromination at the 3- and 6-positions can be achieved by adjusting stoichiometry and reaction time. Solvents such as acetic acid or dichloromethane are often used, with monitoring via TLC to optimize yield . Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane mixtures) and recrystallization (e.g., methanol evaporation) ensures product purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For brominated derivatives, distinct splitting patterns arise due to spin-spin coupling with bromine isotopes.
- X-ray Crystallography : Resolves molecular geometry, bond angles, and packing interactions. For instance, deviations from planarity in fused-ring systems (e.g., allyl group dihedral angles of ~70°) are quantified using this method .
- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns consistent with bromine .
Q. How do researchers address low solubility of halogenated pyridazines during experimental workflows?
Polar aprotic solvents like DMF or DMSO are employed for reactions, while methanol/water mixtures facilitate recrystallization. For column chromatography, gradient elution with ethyl acetate/hexane improves separation . Sonication or mild heating may enhance dissolution for spectroscopic analysis.
Q. What purification strategies are effective for isolating this compound from by-products?
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) effectively separates brominated products from unreacted starting materials.
- Recrystallization : Slow evaporation of methanol yields high-purity crystals suitable for X-ray studies .
- Acid-Base Extraction : Useful for removing acidic/basic impurities, though less common for neutral pyridazines.
Q. How is the electronic structure of this compound analyzed to predict reactivity?
Computational methods (DFT calculations) map electron density, identifying electron-deficient regions prone to nucleophilic attack. Experimental validation via Hammett substituent constants correlates bromine’s electron-withdrawing effects with reaction rates in cross-coupling reactions .
Advanced Research Questions
Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound, and how are they mitigated?
The steric bulk of methyl groups and electron deficiency from bromine can reduce catalytic efficiency. Strategies include:
- Catalyst Optimization : Pd(PPh) or Buchwald-Hartwig ligands enhance coupling yields.
- Temperature Control : Reactions at 80–100°C balance activation energy and decomposition risks.
- Additives : KCO or CsCO neutralize HBr by-products, preventing catalyst poisoning .
Q. How do researchers resolve contradictions in regioselectivity data for bromination of dimethylpyridazines?
Conflicting reports may arise from solvent polarity or bromine diffusion rates. Controlled experiments with deuterated analogs or in situ monitoring (e.g., Br/Br isotope tracking) clarify mechanistic pathways. Computational modeling of transition states further validates observed regioselectivity .
Q. What methodologies identify and quantify by-products in large-scale syntheses of this compound?
- HPLC-MS : Detects trace impurities (e.g., mono-brominated or over-brominated species).
- GC-MS : Monitors volatile by-products from solvent interactions.
- Crystallographic Analysis : Discerns co-crystallized impurities via unit cell comparisons .
Q. How do electronic effects of bromine substituents influence the compound’s application in materials science?
Bromine enhances electron deficiency, making the compound a candidate for:
- Organic Semiconductors : As an electron-accepting moiety in donor-acceptor polymers.
- Coordination Chemistry : Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications.
- Photovoltaic Materials : Acts as an electron-transport layer in dye-sensitized solar cells .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- One-Pot Reactions : Minimize intermediate isolation steps.
- Microwave-Assisted Synthesis : Reduces reaction time and side reactions.
- Flow Chemistry : Enhances heat/mass transfer for exothermic bromination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
